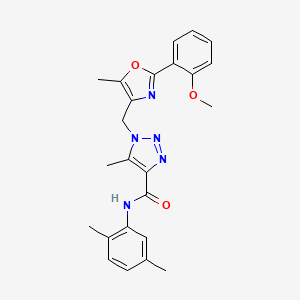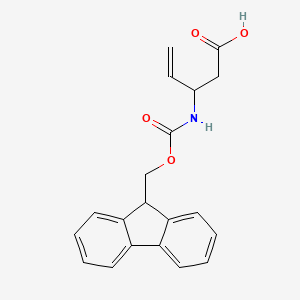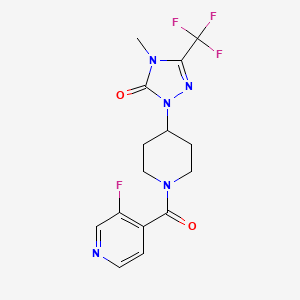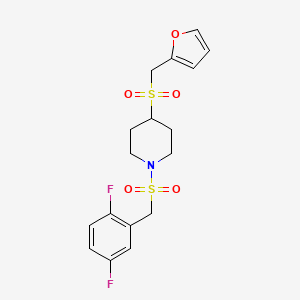![molecular formula C18H20N2O5S2 B2861335 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine CAS No. 477847-36-2](/img/structure/B2861335.png)
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom. It has sulfonyl groups attached to it, which are sulfur atoms double-bonded to two oxygen atoms and single-bonded to another carbon group . The presence of the sulfonyl groups and the piperidine ring could suggest that this compound might have interesting reactivity or biological activity, but without specific studies or data, this would be speculative .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also include sulfonyl groups and a methylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups and the piperidine ring. The sulfonyl groups might be susceptible to nucleophilic attack, and the piperidine ring might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups and the piperidine ring. For example, it might have a certain degree of polarity due to the sulfonyl groups, and its solubility could be influenced by the piperidine ring .Scientific Research Applications
Synthesis and Analytical Applications
Compounds structurally related to 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine are synthesized for various analytical applications. For instance, derivatives of sulfa drugs and steroids have shown promising antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and fungi, indicating the potential use of related compounds in developing new antimicrobial agents (Makki et al., 2016). Furthermore, the voltammetric behavior of certain derivatives has been explored, suggesting applications in electrochemical sensors and analytical chemistry.
Biological Evaluation and Enzyme Inhibition
The biological activities of compounds containing piperidine and sulfonyl groups have been extensively studied. Notably, derivatives with the 1,3,4-oxadiazole moiety and piperidine structures have been evaluated for their enzyme inhibition properties, particularly against butyrylcholinesterase (BChE), highlighting their potential as therapeutic agents for conditions such as Alzheimer's disease (Khalid et al., 2016). These studies suggest that compounds structurally similar to 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine could be valuable in the development of novel drugs targeting specific enzymes.
Anticancer Potential
Research on piperidine derivatives also extends to anticancer applications. For example, the synthesis and evaluation of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole have demonstrated potential as anticancer agents, providing a foundation for further investigation into similar compounds' therapeutic efficacy against various cancer types (Rehman et al., 2018).
Development of Fluorescent pH Sensors
Additionally, the development of novel fluorescent pH sensors based on intramolecular hydrogen bonding capabilities of naphthalimide derivatives, including those with piperidine structures, indicates potential applications in biochemical and medical diagnostics (Cui et al., 2004). These sensors could provide sensitive and selective methods for measuring pH in various biological and environmental contexts.
Future Directions
properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-15-7-9-18(10-8-15)27(23,24)25-19-16-11-13-20(14-12-16)26(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBHZSXLZHHZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)


![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)
![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)

![1-(4-Fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861268.png)
![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)
![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)